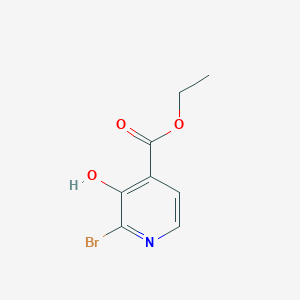

Ethyl 2-bromo-3-hydroxyisonicotinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8BrNO3 |

|---|---|

Molecular Weight |

246.06 g/mol |

IUPAC Name |

ethyl 2-bromo-3-hydroxypyridine-4-carboxylate |

InChI |

InChI=1S/C8H8BrNO3/c1-2-13-8(12)5-3-4-10-7(9)6(5)11/h3-4,11H,2H2,1H3 |

InChI Key |

FRSWLRSIAXMDBL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=NC=C1)Br)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 2 Bromo 3 Hydroxyisonicotinate and Its Structural Analogues

Strategies for Constructing the Substituted Isonicotinate (B8489971) Core

The assembly of the polysubstituted pyridine (B92270) ring, the central scaffold of ethyl 2-bromo-3-hydroxyisonicotinate, can be approached through various synthetic strategies. These methods often involve either the construction of the pyridine ring from acyclic precursors or the functionalization of a pre-existing pyridine derivative.

Analysis of Precursor Chemistry and Starting Material Versatility

Alternative precursors for constructing substituted isonicotinic acids include 2,4-dioxo-carboxylic acid ethyl esters and ethyl 3-amino-3-iminopropionate hydrochloride. These can undergo condensation and subsequent in situ decarboxylation to yield a variety of mono- or di-substituted 2-amino isonicotinic acids, showcasing the versatility of building the pyridine ring from acyclic components. mdpi.com

Pyridine Ring-Forming Reactions and Cyclization Pathways

While functionalization of a pre-existing pyridine ring is a common strategy, building the substituted isonicotinate core through cyclization reactions offers an alternative route. The Guareschi-Thorpe condensation, for instance, can be employed to construct substituted 2-amino isonicotinic acids. mdpi.com This method involves the reaction of cyanoacetamide with 1,3-dicarbonyl compounds, leading to the formation of a substituted pyridine ring.

Another approach involves the reaction of ethyl 3-amino-3-iminopropionate hydrochloride with substituted 2,4-diketone derivatives to construct the 2-amino-nicotinic acid moiety. mdpi.com Although these methods primarily yield nicotinic acid derivatives (3-carboxy), they highlight the potential of ring-forming strategies in accessing highly substituted pyridines. The challenge lies in adapting these methods to produce the isonicotinate (4-carboxy) isomer with the desired 2-bromo and 3-hydroxy substitution pattern.

Selective Functionalization and Introduction of Bromine and Hydroxyl Groups

With the isonicotinate core established or a suitable precursor in hand, the next critical phase involves the precise introduction of the bromine and hydroxyl groups at the 2- and 3-positions, respectively. The order and method of these functionalization steps are paramount to achieving the desired regiochemistry.

Regioselective Bromination Techniques on the Pyridine Ring

The introduction of a bromine atom at the 2-position of a 3-hydroxypyridine (B118123) derivative is a key transformation. The hydroxyl group at the 3-position acts as an activating group and directs electrophilic substitution primarily to the ortho and para positions. A patented method describes the synthesis of 2-bromo-3-hydroxypyridine (B45599) from 3-hydroxypyridine. sigmaaldrich.com This process involves cooling an aqueous solution of sodium hydroxide (B78521) and adding liquid bromine. A solution of 3-hydroxypyridine in aqueous sodium hydroxide is then added dropwise to the bromine solution while maintaining a controlled temperature. After stirring, the pH is adjusted to 7, and the crude product is recrystallized to yield 2-bromo-3-hydroxypyridine. sigmaaldrich.com

This regioselective bromination is a crucial step in establishing the correct substitution pattern on the pyridine ring. The reaction conditions are mild and lead to the desired product in good yields.

Controlled Hydroxylation Methods at Specific Positions

While the primary strategy often involves starting with a hydroxylated precursor like 3-hydroxypyridine, methods for the direct hydroxylation of a pre-brominated pyridine ring are also of interest. However, the direct hydroxylation of 2-bromopyridine (B144113) derivatives can be challenging and may require specific reagents and conditions to achieve the desired regioselectivity. In the context of synthesizing this compound, starting with 3-hydroxypyridine and subsequently brominating it is a more direct and controlled approach.

Esterification Processes for Ethyl Ester Formation and Optimization

The final step in the synthesis of the target compound is the esterification of the carboxylic acid group at the 4-position to form the ethyl ester. The Fischer esterification is a classic and widely used method for this transformation. researchgate.netchemicalbook.comgoogle.com This reaction involves treating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. growingscience.comresearchgate.net The reaction is typically heated to drive the equilibrium towards the formation of the ester.

To optimize the yield, water, a byproduct of the reaction, can be removed as it is formed, for instance, by azeotropic distillation. researchgate.net Alternative esterification methods include the use of thionyl chloride to convert the carboxylic acid to the more reactive acyl chloride, which then readily reacts with ethanol to form the ester. growingscience.com For isonicotinic acid specifically, reaction with thionyl chloride catalyzed by DMF at room temperature yields the acid chloride hydrochloride, which can then be reacted with ethanol in the presence of a base like triethylamine (B128534).

Multi-Step Synthesis Approaches and Design of Convergent/Divergent Strategies

The construction of polysubstituted pyridines like this compound typically relies on multi-step synthetic sequences that allow for the controlled introduction of substituents. libretexts.orgyoutube.com These strategies can be broadly categorized as either linear, convergent, or divergent, each with distinct advantages in terms of efficiency and molecular diversity.

A plausible linear approach to this compound could commence from a readily available pyridine derivative, such as isonicotinic acid. The synthesis would involve a series of functional group interconversions and introductions, including esterification, bromination, and hydroxylation. The order of these steps is crucial to manage the directing effects of the substituents and to avoid unwanted side reactions. For instance, the bromination of the pyridine ring is often influenced by the electronic nature of the existing substituents.

Convergent synthesis offers a more efficient alternative to linear sequences by assembling the target molecule from several independently synthesized fragments in the later stages. For the synthesis of this compound analogues, a convergent strategy might involve the coupling of a pre-functionalized pyridine fragment with another building block. For example, a Suzuki or Stille cross-coupling reaction could be employed to introduce various substituents at specific positions on the pyridine ring.

Divergent synthesis is a powerful strategy for generating a library of structurally related compounds from a common intermediate. rsc.org Starting from a key functionalized pyridine scaffold, a variety of analogues can be accessed through different reaction pathways. For instance, a key intermediate bearing both a bromo and a hydroxyl group could serve as a branching point. The bromo group could be subjected to various cross-coupling reactions to introduce diverse aryl or alkyl groups, while the hydroxyl group could be alkylated or acylated to generate a range of ethers and esters. This approach is particularly valuable in drug discovery for structure-activity relationship (SAR) studies.

| Divergent Synthesis | Generation of a library of compounds from a common intermediate. rsc.org | Ideal for creating structural diversity for SAR studies. | A key intermediate can be divergently functionalized at the bromo and hydroxyl positions. |

Mechanistic Investigations of Key Synthetic Transformations

The efficiency and selectivity of the synthetic steps towards this compound are underpinned by the mechanisms of the key reactions, namely bromination and hydroxylation of the pyridine ring.

The bromination of pyridines can proceed through different mechanisms depending on the reaction conditions and the nature of the pyridine substrate. researchgate.net In electrophilic aromatic substitution, the pyridine ring is generally deactivated towards electrophiles compared to benzene (B151609). However, the presence of activating groups, such as a hydroxyl group, can facilitate the reaction. The regioselectivity of bromination is dictated by the directing effects of the existing substituents. For a 3-hydroxypyridine system, the hydroxyl group is an ortho-, para-director, which would favor bromination at the 2- and 6-positions. The mechanism likely involves the formation of a sigma complex (Wheland intermediate), which then loses a proton to restore aromaticity. Kinetic studies on the bromination of pyridone derivatives have shown that the reaction rate can be highly dependent on the pH of the solution. researchgate.net

The hydroxylation of pyridines can be achieved through various methods, including nucleophilic aromatic substitution (SNAr) or through rearrangement of pyridine N-oxides. acs.orgnih.gov In an SNAr approach, a good leaving group, such as a halide, is displaced by a hydroxide ion. This reaction is facilitated by the presence of electron-withdrawing groups on the pyridine ring. A more recent and innovative approach involves the photochemical valence isomerization of pyridine N-oxides, which can lead to selective C3 hydroxylation. acs.orgnih.gov This method proceeds through a series of pericyclic reactions, involving highly strained intermediates, and offers a metal-free pathway to 3-hydroxypyridines.

Table 2: Mechanistic Overview of Key Transformations

| Transformation | Reagents/Conditions | Mechanistic Highlights |

|---|---|---|

| Electrophilic Bromination | Br₂ / Lewis acid or NBS | Formation of a sigma complex; regioselectivity governed by substituent directing effects. researchgate.net |

| Nucleophilic Hydroxylation | NaOH / High Temperature | SNAr mechanism; requires a good leaving group and electron-withdrawing groups. |

| Photochemical Hydroxylation | Pyridine N-oxide, UV light, acid | Valence isomerization via oxaziridine (B8769555) and epoxide intermediates. acs.orgnih.gov |

Development of Novel Synthetic Routes and Methodological Enhancements

The quest for more efficient and versatile syntheses of polysubstituted pyridines has led to the development of novel synthetic routes and methodological enhancements. These modern approaches often utilize transition-metal catalysis, multicomponent reactions, and flow chemistry to overcome the limitations of traditional methods.

Transition-metal catalyzed cross-coupling reactions , such as the Suzuki, Stille, and Buchwald-Hartwig reactions, have revolutionized the synthesis of functionalized pyridines. nih.gov These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions and with high functional group tolerance. For the synthesis of this compound analogues, these reactions could be used to introduce a wide variety of substituents at the 2-position by coupling a suitable organometallic reagent with a 2-halopyridine precursor.

Multicomponent reactions (MCRs) offer a highly convergent and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. nih.gov Several MCRs have been developed for the synthesis of substituted pyridines, often involving the condensation of aldehydes, active methylene (B1212753) compounds, and an ammonium (B1175870) source. While a direct MCR for this compound may not be readily available, the principles of MCRs can inspire the design of more efficient convergent syntheses.

Flow chemistry has emerged as a powerful tool for multi-step synthesis, offering advantages in terms of safety, scalability, and reaction control. By immobilizing reagents and catalysts in packed columns, sequential reactions can be performed in a continuous flow, eliminating the need for intermediate purification steps and reducing reaction times. This approach could be particularly beneficial for the synthesis of this compound, where hazardous reagents or unstable intermediates might be involved.

Table 3: Comparison of Novel Synthetic Methodologies

| Methodology | Key Advantages | Potential Application in the Synthesis of this compound Analogues |

|---|---|---|

| Transition-Metal Catalysis | High functional group tolerance, mild reaction conditions. nih.gov | Introduction of diverse substituents via cross-coupling reactions. |

| Multicomponent Reactions | High atom economy, operational simplicity. nih.gov | Rapid assembly of the pyridine core from simple building blocks. |

| Flow Chemistry | Enhanced safety, scalability, and control. | Continuous multi-step synthesis with minimized workup. |

Application of Green Chemistry Principles in Synthetic Route Design and Execution

The principles of green chemistry are increasingly being integrated into the design and execution of synthetic routes to minimize the environmental impact of chemical processes. rasayanjournal.co.inresearchgate.net For the synthesis of this compound, several green chemistry principles can be applied.

The use of greener solvents is a key aspect of sustainable synthesis. Traditional syntheses of pyridine derivatives often employ hazardous solvents. Replacing these with more environmentally benign alternatives, such as water, ethanol, or ionic liquids, can significantly reduce the environmental footprint of the synthesis. researchgate.netnih.gov

Catalysis plays a crucial role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity, thereby reducing waste. acs.org The use of reusable solid-supported catalysts or biocatalysts can further enhance the greenness of a synthetic process. For instance, a solid-supported acid catalyst could be used for the esterification step, and a recyclable palladium catalyst for cross-coupling reactions.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred over substitution and elimination reactions, which generate stoichiometric byproducts. Designing synthetic routes that maximize atom economy is a central goal of green chemistry.

Microwave-assisted synthesis has emerged as a green technology that can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. researchgate.netnih.gov This technique can be applied to various steps in the synthesis of this compound, potentially reducing energy consumption and solvent usage.

Table 4: Green Chemistry Approaches in Pyridine Synthesis

| Green Chemistry Principle | Application in the Synthesis of this compound |

|---|---|

| Use of Greener Solvents | Replacing hazardous organic solvents with water, ethanol, or ionic liquids. rasayanjournal.co.inresearchgate.net |

| Catalysis | Employing reusable solid-supported catalysts or biocatalysts. acs.org |

| Atom Economy | Designing routes that maximize the incorporation of reactant atoms into the final product. |

| Energy Efficiency | Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov |

Exploration of Reactivity Profiles and Mechanistic Studies of Ethyl 2 Bromo 3 Hydroxyisonicotinate

Reactivity of the Bromine Moiety in Diverse Chemical Environments

The bromine atom on the electron-deficient pyridine (B92270) ring is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds. Its reactivity is well-suited for a variety of transformations, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions.

The bromine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The rate of these reactions is influenced by the electronic nature of the pyridine ring, which is activated towards nucleophilic attack by the ring nitrogen. The reaction proceeds via a bimolecular mechanism, where the rate is dependent on the concentration of both the substrate and the nucleophile. libretexts.org Kinetic studies on related 2-chloropyridines have shown that the reactions follow second-order kinetics. researchgate.net The rate of substitution is also dependent on the nature of the nucleophile and the solvent.

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex organic molecules, and the bromine atom of ethyl 2-bromo-3-hydroxyisonicotinate serves as an excellent electrophilic partner in these transformations.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org The Suzuki reaction is widely used for the formation of biaryl structures. While specific examples with this compound are not detailed in the available literature, related 2,5-dibromo-3-hexylthiophene (B54134) has been shown to undergo selective Suzuki coupling. nih.gov The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to afford the coupled product and regenerate the catalyst. libretexts.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond. wikipedia.orgmdpi.com This reaction is typically carried out in the presence of a palladium catalyst and a base. organic-chemistry.org The reaction is initiated by the oxidative addition of the aryl bromide to the palladium(0) catalyst. libretexts.org While specific applications with this compound are not documented, the general versatility of the Heck reaction suggests its potential for the vinylation of this substrate. nih.gov

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is a reliable method for the synthesis of arylalkynes. libretexts.org The reaction mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium center. wikipedia.org Although specific examples with the title compound are scarce, the Sonogashira coupling of other 2-bromopyridine (B144113) derivatives has been successfully demonstrated. researchgate.net

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.org It is a versatile tool for the synthesis of arylamines. nih.gov The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org While no specific studies on this compound are available, the Buchwald-Hartwig amination of various aryl bromides with aryl amines is a well-established transformation. researchgate.net

A representative table of conditions for these reactions with related aryl bromides is provided below.

| Coupling Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Suzuki | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 |

| Heck | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 |

| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N/CuI | DMF | 100 |

| Buchwald-Hartwig | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 |

Aryl bromides can participate in radical reactions, although these pathways are generally less common than the palladium-catalyzed processes for synthetic applications. Radical reactions can be initiated by photolysis, radiolysis, or chemical initiators. The resulting aryl radical can then undergo various transformations, such as addition to alkenes or alkynes. However, specific studies on the radical reaction pathways of this compound have not been reported.

Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group at the 3-position is another key reactive site in this compound, allowing for the synthesis of a variety of derivatives through O-alkylation and O-acylation.

The hydroxyl group can be readily converted into ethers and esters through O-alkylation and O-acylation, respectively. These reactions are typically carried out under basic conditions to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion.

O-Alkylation: This can be achieved by reacting the compound with an alkyl halide in the presence of a base such as sodium hydride or potassium carbonate.

O-Acylation: This involves the reaction with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acid byproduct.

While specific examples of O-alkylation and O-acylation of this compound are not available in the searched literature, these are standard transformations for phenolic compounds.

The hydroxyl group at the 3-position can form both intramolecular and intermolecular hydrogen bonds. Intramolecular hydrogen bonding can occur with the adjacent ester group at the 4-position, potentially influencing the conformation and reactivity of the molecule. The formation of such hydrogen bonds can affect the acidity of the phenolic proton and the electron density of the pyridine ring, thereby modulating the reactivity of the bromine atom in cross-coupling reactions. mdpi.com Intermolecular hydrogen bonding can influence the physical properties of the compound, such as its melting point and solubility, and can also play a role in its reactivity in the solid state or in concentrated solutions. The ability of the hydroxyl group to act as both a hydrogen bond donor and acceptor can lead to the formation of specific supramolecular assemblies. nih.gov

Intramolecular Cyclization and Condensation Reactions Mediated by the Hydroxyl Group

The proximate positioning of the hydroxyl group to the other functionalities on the pyridine ring facilitates intramolecular reactions, leading to the formation of fused heterocyclic systems. These reactions are often mediated by the nucleophilic character of the hydroxyl group.

One common transformation is the intramolecular cyclization to form furo[3,2-b]pyridine (B1253681) derivatives. This typically occurs via a nucleophilic attack of the hydroxyl group on the carbon bearing the bromo substituent, leading to the displacement of the bromide ion and subsequent ring closure. The reaction is often promoted by a base, which deprotonates the hydroxyl group to enhance its nucleophilicity.

While specific studies on this compound are not extensively documented in publicly available literature, analogous transformations have been reported for related 2-halopyridine-3-ol derivatives. For instance, the synthesis of furo[2,3-b]pyridines has been achieved through the intramolecular cyclization of 2-chloronicotinic acid derivatives, highlighting the feasibility of this synthetic strategy. nih.gov

In addition to direct cyclization, the hydroxyl group can participate in intramolecular condensation reactions, although specific examples involving this compound are scarce. Hypothetically, under basic conditions, an intramolecular Claisen-type condensation could occur if a suitable carbanion can be generated adjacent to the ester group. However, the electronics of the pyridine ring may not favor the formation of such a carbanion. More plausible would be an intramolecular aldol-type condensation if the pyridine ring were to be functionalized with a suitable carbonyl-containing side chain. The synthesis of pyrano[3,2-b]pyridine ring systems from 3-hydroxypyridine (B118123) precursors has been described, suggesting the potential for the hydroxyl group to participate in the formation of six-membered heterocyclic rings under appropriate conditions. researchgate.net

Further research is required to fully elucidate the scope and mechanisms of intramolecular cyclization and condensation reactions of this compound.

Chemical Modifications of the Ethyl Ester Functionality

The ethyl ester group at the 4-position of the pyridine ring is a versatile handle for further chemical modifications, allowing for the synthesis of a variety of derivatives.

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-bromo-3-hydroxyisonicotinic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt.

Transesterification, the conversion of the ethyl ester to other esters, can be achieved by reacting the compound with a different alcohol in the presence of an acid or base catalyst. The equilibrium of this reaction can be shifted towards the desired product by using a large excess of the new alcohol or by removing the ethanol (B145695) that is formed. Studies on 3-hydroxypicolinates have shown that these transformations can occur with regioselectivity, influenced by the presence of the neighboring hydroxyl group which can provide intramolecular assistance. mdpi.com

Table 1: Representative Conditions for Hydrolysis and Transesterification

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Hydrolysis | 1. NaOH (aq), heat 2. HCl (aq) | 2-bromo-3-hydroxyisonicotinic acid |

Reduction of the ethyl ester functionality can lead to the corresponding primary alcohol, (2-bromo-3-hydroxypyridin-4-yl)methanol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF).

Amidation of the ethyl ester can be accomplished by reacting it with an amine. This reaction often requires elevated temperatures or the use of a catalyst to proceed at a reasonable rate. The reactivity can be enhanced by first converting the ester to the more reactive acyl chloride or by using a Lewis acid catalyst. The resulting amides are valuable intermediates for the synthesis of more complex molecules. The intramolecular assistance from the ortho-hydroxyl group, as observed in aminolysis reactions of 3-hydroxypicolinates, may also play a role in facilitating these amidation reactions. mdpi.com

Table 2: Conditions for Reduction and Amidation of the Ethyl Ester

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Reduction | LiAlH₄, THF | (2-bromo-3-hydroxypyridin-4-yl)methanol |

Electrophilic and Nucleophilic Reactions on the Pyridine Ring System

The pyridine ring in this compound is electron-deficient, which influences its reactivity towards both electrophiles and nucleophiles. The substituents on the ring further modulate this reactivity.

Electrophilic aromatic substitution reactions on the pyridine ring are generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. When such reactions do occur, the electrophile typically attacks at the 3- or 5-position. In the case of this compound, the existing substituents will direct any incoming electrophile. The hydroxyl group is an activating, ortho-, para-director, while the bromo and ethyl carboxylate groups are deactivating, meta-directors. The interplay of these directing effects would likely lead to substitution at the 5-position.

Nucleophilic aromatic substitution (SNAr) is a more common reaction for electron-deficient pyridine rings, particularly when a good leaving group is present. The 2-bromo substituent in this compound is well-positioned for nucleophilic attack. The reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen and the ethyl carboxylate group. A variety of nucleophiles, such as alkoxides, amines, and thiols, can displace the bromide ion. The reaction proceeds through a Meisenheimer-like intermediate, and the stability of this intermediate is enhanced by the electron-withdrawing groups on the ring. libretexts.org

Table 3: Predicted Reactivity of the Pyridine Ring

| Reaction Type | Position of Attack | Influencing Factors |

|---|---|---|

| Electrophilic Aromatic Substitution | 5-position | Directing effects of -OH, -Br, and -COOEt groups |

Stereochemical Aspects of Reactions and Development of Stereoselective Transformations

The parent molecule, this compound, is achiral. However, stereocenters can be introduced through various chemical transformations. For instance, if the pyridine ring is reduced to a dihydropyridine (B1217469) or piperidine, the substituted carbon atoms can become chiral centers.

The development of stereoselective transformations for substituted pyridines is an active area of research. Chiral auxiliaries can be employed to direct the stereochemical outcome of reactions. For example, in the synthesis of chiral 1,4-dihydropyridines, a chiral auxiliary can be attached to the ester group to induce diastereoselectivity in subsequent reactions. nih.gov

Another approach to obtaining enantiomerically pure products is through chiral resolution of a racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers by crystallization. Lipase-catalyzed enantioselective acetylation is another method that has been successfully used for the resolution of chiral pyridyl ethanols. acs.org While no specific stereoselective transformations have been reported for this compound itself, the general principles of asymmetric synthesis and chiral resolution are applicable to its derivatives.

Computational and Theoretical Investigations of Ethyl 2 Bromo 3 Hydroxyisonicotinate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the electronic characteristics of Ethyl 2-bromo-3-hydroxyisonicotinate. Methods like Density Functional Theory (DFT) and semi-empirical approaches such as the Modified Neglect of Differential Overlap (MNDO) are employed to model its electronic structure. ampp.org These calculations reveal the distribution of electron density, the energies of molecular orbitals, and the nature of chemical bonding within the molecule.

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. ampp.org For this compound, the electron-withdrawing nature of the bromine atom, the nitrogen in the pyridine (B92270) ring, and the ester group, combined with the electron-donating effect of the hydroxyl group, significantly influences the energies of these orbitals. DFT calculations can precisely map the electron density, showing polarization effects and identifying electrophilic and nucleophilic sites, which is critical for predicting reactivity. researcher.life

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Pyridine | DFT/B3LYP | -6.75 | -0.52 | 6.23 |

| 3-Bromopyridine | DFT/B3LYP | -6.98 | -0.89 | 6.09 |

| 3-Hydroxypyridine (B118123) | DFT/B3LYP | -6.21 | -0.35 | 5.86 |

| Ethyl Isonicotinate (B8489971) | DFT/B3LYP | -7.15 | -1.20 | 5.95 |

Note: The data in this table is illustrative, based on typical values for related compounds, to demonstrate the concepts of HOMO, LUMO, and energy gap calculations.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is an indispensable tool for mapping the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms. For this compound, a key reaction pathway of interest is the nucleophilic aromatic substitution (SNAr) at the C2 position, where the bromine atom acts as a leaving group.

Theoretical calculations can model the entire reaction coordinate from reactants to products. schrodinger.com A crucial aspect of this is the identification and characterization of the transition state—the highest energy point along the reaction pathway. masterorganicchemistry.comchemguide.co.uk The structure and energy of the transition state determine the activation energy and, consequently, the reaction rate. For an SNAr reaction, this often involves the formation of a high-energy intermediate known as a Meisenheimer complex. Computational methods can optimize the geometry of this transition state and any intermediates, providing a detailed, step-by-step view of the bond-breaking and bond-forming processes. schrodinger.com This analysis helps in understanding the feasibility of different synthetic routes and predicting the influence of substituents on reaction outcomes.

Prediction of Spectroscopic Signatures and Their Experimental Validation

Computational methods allow for the a priori prediction of various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. chemrxiv.orgnih.gov These predictions are invaluable for structure elucidation and for validating the results of theoretical calculations against experimental data.

Using methods like the Gauge-Independent Atomic Orbital (GIAO) within a DFT framework, it is possible to calculate the 1H and 13C NMR chemical shifts of this compound with a high degree of accuracy. nih.gov Similarly, by calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. nih.gov Discrepancies between the predicted and experimental spectra can prompt a re-evaluation of the proposed structure or the computational model. This synergy between theoretical prediction and experimental measurement is a cornerstone of modern chemical characterization. nih.govbiointerfaceresearch.com

| Carbon Atom Position | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C2 | 148.5 | 150.1 | -1.6 |

| C3 | 124.2 | 125.5 | -1.3 |

| C4 (C=O) | 165.8 | 166.4 | -0.6 |

| C5 | 122.9 | 123.8 | -0.9 |

| C6 | 149.3 | 150.1 | -0.8 |

Note: This table presents hypothetical data for an isonicotinate derivative to illustrate the typical correlation between DFT-calculated and experimentally observed NMR chemical shifts.

Conformational Analysis and Molecular Dynamics Simulations for Structural Insights

The three-dimensional structure and flexibility of a molecule are critical to its function and reactivity. Conformational analysis of this compound involves studying the different spatial arrangements (conformers) that arise from rotation around its single bonds, particularly within the ethyl ester side chain. chemistrysteps.comlibretexts.org

Potential energy surface scans can be performed computationally to identify low-energy, stable conformers and the energy barriers that separate them. youtube.com While these static calculations are informative, Molecular Dynamics (MD) simulations provide a more dynamic picture. ucl.ac.uk MD simulations model the atomic motions of the molecule over time, taking into account factors like temperature and solvent effects. researchgate.net This provides a statistical understanding of the conformational landscape, revealing the most populated conformers and the timescales of conformational changes, which are crucial for understanding how the molecule behaves in a realistic chemical environment.

Quantitative Structure-Reactivity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) studies are statistical methods used to correlate the chemical structure of compounds with their biological activity or chemical reactivity. wjpsonline.comchemrevlett.com Should this compound be part of a series of related compounds being investigated for a specific application (e.g., as enzyme inhibitors), QSAR modeling could be employed. nih.govchemrevlett.com

In a typical QSAR study, various molecular descriptors (e.g., electronic, steric, and lipophilic properties) are calculated for each compound in the series. nih.gov Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a mathematical model that relates these descriptors to the observed activity. nih.govchemrxiv.org Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D grid-based fields to represent steric and electrostatic properties, often yielding highly predictive models. nih.gov Such models can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues.

| Descriptor Class | Example Descriptors | Property Represented |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Electron distribution, Reactivity |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Size and shape of the molecule |

| Lipophilic | LogP (octanol-water partition coefficient) | Hydrophobicity/Hydrophilicity |

| Topological | Connectivity indices, Wiener index | Molecular branching and connectivity |

Investigation of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions are the driving forces behind molecular recognition, self-assembly, and crystal packing. mdpi.comproquest.com this compound possesses several functional groups capable of engaging in a rich variety of such interactions.

Hydrogen Bonding: The hydroxyl (-OH) group is a classic hydrogen bond donor, while the nitrogen atom of the pyridine ring, the carbonyl oxygen, and the ether oxygen of the ester group are all potential hydrogen bond acceptors.

Halogen Bonding: The bromine atom can act as a halogen bond donor. This occurs via an electropositive region on the bromine atom, known as a σ-hole, which can interact favorably with a nucleophilic species like a lone pair on an oxygen or nitrogen atom. fu-berlin.de

π-Interactions: The electron-deficient pyridine ring can participate in anion-π interactions with negatively charged species or in π-π stacking with other aromatic rings. fu-berlin.deresearchgate.net

Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts in a crystal lattice. nih.gov Understanding these non-covalent forces is essential for crystal engineering and for predicting the solid-state structure of the compound. fu-berlin.deresearchgate.net

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-Resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Ethyl 2-bromo-3-hydroxyisonicotinate, a combination of one-dimensional and two-dimensional NMR experiments would be utilized for a complete structural assignment.

Proton (¹H) NMR Studies

Proton (¹H) NMR spectroscopy would be the initial and one of the most informative experiments conducted. It provides information on the number of different types of protons, their chemical environment (chemical shift), the number of neighboring protons (spin-spin splitting), and the number of protons of each type (integration).

For this compound (C₈H₈BrNO₃), the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the ethyl ester group. The hydroxyl proton may also be observable, though its chemical shift can be variable and the peak may be broad.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CH₃ (ethyl) | 1.2 - 1.5 | Triplet (t) | 3H |

| -CH₂- (ethyl) | 4.2 - 4.5 | Quartet (q) | 2H |

| Aromatic H | 7.0 - 8.5 | Doublet (d) | 1H |

| Aromatic H | 7.0 - 8.5 | Doublet (d) | 1H |

Carbon (¹³C) NMR Studies

Carbon-¹³ (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, carbonyl, aliphatic).

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (ethyl) | ~14 |

| -CH₂- (ethyl) | ~60-65 |

| Aromatic C-Br | ~110-120 |

| Aromatic C-OH | ~150-160 |

| Aromatic C-H | ~120-140 |

| Aromatic C-COOEt | ~140-150 |

| Aromatic C-N | ~145-155 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in the ¹H and ¹³C NMR spectra and for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, establishing which protons are adjacent to each other. For instance, a cross-peak between the triplet of the methyl group and the quartet of the methylene (B1212753) group of the ethyl ester would confirm their connectivity. It would also help in assigning the positions of the two aromatic protons by showing their coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would definitively link each aromatic proton signal to its corresponding aromatic carbon signal and the ethyl protons to their respective carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of the molecular formula. For C₈H₈BrNO₃, the presence of bromine would be evident from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (⁷⁹Br) | Calculated Exact Mass (⁸¹Br) |

|---|---|---|

| [M+H]⁺ | 245.9760 | 247.9740 |

Tandem Mass Spectrometry (MS/MS) for Deeper Structural Information

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and allows for detailed structural elucidation.

For this compound, characteristic fragmentation pathways would likely include:

Loss of the ethoxy group (-OCH₂CH₃) from the ester.

Loss of ethylene (B1197577) (-CH₂CH₂) from the ethyl ester.

Decarbonylation (loss of CO).

Cleavage of the ester group to lose the entire ethyl formate (B1220265) moiety.

Loss of the bromine atom.

By analyzing these fragmentation patterns, the connectivity and arrangement of the functional groups within the molecule can be confirmed, complementing the data obtained from NMR spectroscopy.

Chromatographic Techniques for Purity Assessment, Separation, and Isolation

Chromatography is an indispensable tool in synthetic chemistry for separating components of a mixture and assessing the purity of the final product. nih.gov Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) play significant roles in the analysis of compounds like this compound.

HPLC is a primary technique for determining the purity of non-volatile, thermally sensitive organic compounds. For this compound, a reversed-phase HPLC method is typically developed. This involves a non-polar stationary phase (like C18-silica) and a polar mobile phase.

Method development involves optimizing several parameters to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurities or starting materials. Key considerations include the selection of the stationary phase, the composition of the mobile phase (often a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with a pH modifier like formic acid), the flow rate, and the detection wavelength. The aromatic nature of the pyridine ring allows for sensitive detection using a UV-Vis spectrophotometer, typically in the range of 254-280 nm. The developed method must be validated for linearity, accuracy, and precision to ensure reliable quantification of purity. researchgate.net

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 10% B, ramp to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 270 nm (UV-Vis Detector) |

| Injection Volume | 5 µL |

Gas Chromatography is highly effective for separating and analyzing volatile compounds. Due to the presence of a polar hydroxyl group and a relatively high molecular weight, this compound may exhibit limited volatility and thermal stability, making direct GC analysis challenging.

To overcome this, derivatization is often employed. The hydroxyl group can be converted to a less polar, more volatile ether or silyl (B83357) ether (e.g., by reacting with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA). This process reduces intermolecular hydrogen bonding and increases the compound's suitability for GC analysis. The derivatized analyte is then separated on a capillary column, commonly with a non-polar stationary phase like 5% polysilarylene and 95% polydimethylsiloxane. ijpsr.com A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection, with MS providing valuable structural information for peak identification. ijpsr.com

| Parameter | Condition |

|---|---|

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | ZB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Source Temperature | 230 °C |

| MS Quad Temperature | 150 °C |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. Both Infrared (IR) and Raman spectroscopy provide complementary information based on the vibrational modes of the molecule's bonds. nih.gov

For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups. A broad band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. The C=O stretch of the ethyl ester group would produce a strong, sharp peak around 1720-1740 cm⁻¹. Vibrations associated with the substituted pyridine ring (C=C and C=N stretching) typically appear in the 1600-1400 cm⁻¹ region. cdnsciencepub.comcdnsciencepub.com The C-O stretching of the ester and the O-H bending would be found in the fingerprint region (1300-1000 cm⁻¹). The C-Br stretch is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range. Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the pyridine ring, which may be weak in the IR spectrum. researchgate.net

| Frequency Range (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3400 - 3200 (broad) | -OH (hydroxyl) | O-H Stretch |

| 3100 - 3000 | Aromatic C-H | C-H Stretch |

| 2980 - 2850 | Aliphatic C-H (ethyl) | C-H Stretch |

| 1740 - 1720 (strong) | C=O (ester) | C=O Stretch |

| 1600 - 1450 | Pyridine Ring | C=C and C=N Stretches |

| 1300 - 1200 | C-O (ester) | C-O Stretch |

| 600 - 500 | C-Br | C-Br Stretch |

X-ray Crystallography for Definitive Solid-State Structure Determination

When a compound can be grown as a single crystal of sufficient quality, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the molecular connectivity and stereochemistry. researchgate.net

The analysis of this compound would yield data on bond lengths, bond angles, and torsion angles. This would unambiguously confirm the substitution pattern on the pyridine ring. Furthermore, it would reveal information about intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl group and the pyridine nitrogen or ester carbonyl, which dictate the crystal packing. The crystal system (e.g., monoclinic, orthorhombic) and space group would also be determined, providing fundamental information about the symmetry of the unit cell. researchgate.net

| Parameter | Value |

|---|---|

| Empirical Formula | C₈H₈BrNO₃ |

| Formula Weight | 246.06 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512 |

| b (Å) | 10.234 |

| c (Å) | 11.789 |

| β (°) | 98.54 |

| Volume (ų) | 1014.5 |

| Z (molecules/unit cell) | 4 |

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, sulfur, and halogens) in a compound. clariant.com For this compound, combustion analysis would be used to find the percentages of carbon, hydrogen, and nitrogen. The bromine content would be determined by a separate method, such as combustion followed by coulometric titration. analytik-jena.com

The experimentally determined percentages are then compared to the theoretical values calculated from the compound's proposed empirical formula (C₈H₈BrNO₃). A close agreement (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. researchgate.net

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 39.05 | 39.12 |

| Hydrogen (H) | 3.28 | 3.25 |

| Bromine (Br) | 32.47 | 32.39 |

| Nitrogen (N) | 5.69 | 5.71 |

| Oxygen (O) (by difference) | 19.51 | 19.53 |

Future Research Directions and Identification of Key Research Gaps

Exploration of Asymmetric Synthesis and Enantioselective Transformations

A significant research gap exists in the development of asymmetric synthetic routes to chiral derivatives of ethyl 2-bromo-3-hydroxyisonicotinate. The presence of a stereocenter in molecules is often crucial for their biological activity. Future research should focus on the following:

Chiral Catalysis: The development of catalytic systems, employing chiral transition metal complexes or organocatalysts, for the enantioselective synthesis of derivatives. This could involve asymmetric reactions at the pyridine (B92270) ring or transformations of the ester and hydroxyl groups.

Substrate-Controlled Diastereoselective Reactions: For molecules with pre-existing chiral centers, investigating diastereoselective reactions to control the formation of new stereocenters will be crucial.

Kinetic Resolution: The separation of racemic mixtures of this compound derivatives through enzymatic or chemical kinetic resolution could provide access to enantiomerically pure compounds.

The successful implementation of these strategies would enable the synthesis of specific stereoisomers, which is essential for detailed structure-activity relationship (SAR) studies in medicinal chemistry.

Investigation of Organocatalytic and Biocatalytic Approaches in Synthesis

The application of green chemistry principles to the synthesis of and with this compound is an unexplored yet vital research avenue.

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative for various transformations. Research should be directed towards employing organocatalysts for asymmetric alkylations, additions, and cyclization reactions involving this compound.

Biocatalysis: Enzymes offer high selectivity and mild reaction conditions. Future studies could explore the use of enzymes, such as lipases for enantioselective esterification or hydrolysis, or oxidoreductases for selective oxidations or reductions of the pyridine core. The development of biocatalytic routes would not only enhance the stereoselectivity but also improve the environmental footprint of the synthetic processes.

Discovery of Novel Applications Beyond Current Synthetic and Medicinal Chemistry Scopes

While this compound is a potential intermediate in drug discovery, its applications in other fields are yet to be explored.

Materials Science: The pyridine core and functional groups suggest potential for its use as a building block for functional materials. Research could focus on synthesizing novel ligands for metal-organic frameworks (MOFs), polymers with specific electronic or optical properties, or as components in organic light-emitting diodes (OLEDs).

Agrochemicals: The structural motifs present in this compound are found in some agrochemicals. Screening for herbicidal, fungicidal, or insecticidal activity could open up new application areas.

Development of High-Throughput Synthesis and Screening Methodologies

To accelerate the discovery of new derivatives and their applications, the development of high-throughput methods is essential.

Parallel Synthesis: Designing and implementing parallel synthesis platforms to rapidly generate a library of derivatives from this compound would be a significant step forward. This would involve the use of automated liquid handlers and reaction blocks.

High-Throughput Screening (HTS): Coupling parallel synthesis with HTS assays would allow for the rapid evaluation of the biological or material properties of the synthesized compounds. This would significantly streamline the process of identifying lead compounds for further development.

A hypothetical high-throughput synthesis workflow could involve the parallel reaction of this compound with a diverse set of building blocks in a multi-well plate format, followed by automated purification and screening.

Advanced Spectroscopic Studies for Investigating Dynamic Processes and Intermediates

A deeper understanding of the reactivity and behavior of this compound requires the use of advanced spectroscopic techniques.

In-situ Spectroscopy: Techniques such as in-situ NMR and IR spectroscopy could be employed to monitor reaction progress in real-time, identify transient intermediates, and elucidate reaction mechanisms.

Computational Modeling: Combining experimental spectroscopic data with density functional theory (DFT) calculations would provide valuable insights into the electronic structure, conformational preferences, and spectroscopic properties of the molecule and its derivatives.

These studies would provide a fundamental understanding of the compound's chemical behavior, which is crucial for designing new reactions and predicting their outcomes.

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry and Reaction Design

The application of machine learning (ML) and artificial intelligence (AI) in chemistry is a rapidly growing field that could significantly impact the study of this compound.

Predictive Modeling: ML models could be trained on existing chemical data to predict the properties, reactivity, and biological activity of novel derivatives. This would allow for the in-silico screening of virtual libraries before their synthesis, saving time and resources.

Retrosynthetic Analysis and Reaction Optimization: AI-powered tools could assist in designing novel synthetic routes to complex target molecules starting from this compound. Furthermore, ML algorithms could be used to optimize reaction conditions to maximize yield and selectivity.

Q & A

Basic Research Questions

Q. How can synthetic routes for Ethyl 2-bromo-3-hydroxyisonicotinate be optimized to improve yield and purity?

- Methodological Answer :

- Step 1 : Utilize databases like REAXYS and BKMS_METABOLIC to identify analogous reactions (e.g., Ethyl 2-chloro-3-iodoisonicotinate synthesis) and adapt reaction conditions .

- Step 2 : Screen catalysts (e.g., Pd-based for coupling reactions) and solvents (polar aprotic solvents like DMF for bromination).

- Step 3 : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using gradients of ethyl acetate/hexane, and verify purity via GC or HPLC (>95% target) .

Q. What analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : Compare H and C NMR shifts with structurally similar compounds (e.g., Ethyl 2-bromo-6-ethoxypyridine) to assign hydroxy and ester groups .

- Mass Spectrometry : Use HRMS (High-Resolution MS) to confirm molecular ion peaks (e.g., [M+H] at m/z 246.0).

- X-ray Crystallography : For definitive confirmation, employ SHELXL for refinement of single-crystal data, leveraging its robustness in small-molecule crystallography .

Advanced Research Questions

Q. How do solvent effects and tautomerism influence the spectroscopic properties of this compound?

- Methodological Answer :

- Variable Solvent NMR : Acquire H NMR in DMSO-d6 vs. CDCl3 to observe hydroxy proton shifts (e.g., DMSO stabilizes enol tautomers, broadening peaks).

- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to predict tautomeric stability and compare with experimental data.

- Contradiction Analysis : Resolve discrepancies between predicted and observed spectra by adjusting solvation models or considering hydrogen-bonding networks .

Q. What strategies resolve regioselectivity challenges during bromination of the isonicotinate scaffold?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) to the 3-hydroxy position to block undesired bromination sites.

- Kinetic vs. Thermodynamic Control : Optimize reaction temperature and time (e.g., low temps favor kinetic products like 2-bromo over 4-bromo isomers).

- Case Study : Compare with 5-Bromonicotinic acid synthesis, where steric effects dominate regioselectivity .

Data Analysis & Experimental Design

Q. How should researchers design experiments to validate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Stability Assay : Incubate the compound in buffers (pH 2–10) at 25°C and 40°C for 24–72 hours.

- Analysis : Use HPLC to quantify degradation products (e.g., hydrolysis to 3-hydroxyisonicotinic acid).

- Data Table :

| Condition | Degradation (%) at 72h | Major Byproduct |

|---|---|---|

| pH 2, 40°C | 35% | 3-Hydroxyisonicotinic acid |

| pH 7, 25°C | 5% | None detected |

- Interpretation : Acidic conditions accelerate ester hydrolysis, requiring stabilization strategies (e.g., lyophilization) .

Q. How can computational tools predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Docking Studies : Use software like AutoDock to model Suzuki-Miyaura coupling with aryl boronic acids, focusing on steric hindrance from the 3-hydroxy group.

- Reaxys Query : Extract kinetic data for analogous bromopyridines to estimate activation barriers.

- Validation : Compare predicted coupling efficiency (e.g., 60–70% yield) with experimental results, adjusting ligand choice (e.g., SPhos vs. XPhos) .

Critical Analysis of Contradictions

Q. Why might X-ray crystallography and NMR data for this compound show conflicting structural interpretations?

- Methodological Answer :

- Crystallographic Artifacts : SHELX refinement may overlook disorder in the crystal lattice (e.g., rotational freedom of the ethyl ester).

- Solution vs. Solid-State : NMR reflects dynamic averaging, while X-ray captures static conformations. For example, the hydroxy group may exhibit hydrogen-bonding in crystals but not in solution.

- Resolution : Perform variable-temperature NMR and SC-XRD (Single-Crystal XRD) to reconcile differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.